molecular formula C38H70N2O13 B14118824 Clarithromycin Impurity C

Clarithromycin Impurity C

Cat. No.: B14118824
M. Wt: 763.0 g/mol
InChI Key: MWBJRTBANFUBOX-VNOQDTMYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clarithromycin 9-Oxime is a derivative of clarithromycin, a macrolide antibiotic. This compound is significant due to its role as an intermediate in the synthesis of various bioactive macrolides. Clarithromycin itself is known for its antibacterial properties, and its derivatives, including Clarithromycin 9-Oxime, have been explored for their potential in various therapeutic areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Clarithromycin 9-Oxime typically involves the reaction of erythromycin A with hydroxylamine in the presence of acetic acid and isopropyl alcohol. This reaction yields erythromycin A 9-oxime, which can then be converted into Clarithromycin 9-Oxime through further chemical modifications .

Industrial Production Methods

Industrial production of Clarithromycin 9-Oxime involves a scalable process that ensures the purity of the compound. One such method includes the use of erythromycin A 9-oxime thiocyanate salt, which undergoes etherification, silanization, methylation, and hydrolysis reactions to produce Clarithromycin 9-Oxime. This process is efficient, cost-effective, and suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

Clarithromycin 9-Oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydroxylamine, acetic acid, isopropyl alcohol, and various silylating agents. Reaction conditions often involve controlled temperatures and specific catalysts to ensure high yields and purity .

Major Products Formed

The major products formed from these reactions include various oxime derivatives, amines, and alcohols. These products are crucial intermediates in the synthesis of bioactive macrolides .

Scientific Research Applications

Clarithromycin 9-Oxime has several scientific research applications:

Mechanism of Action

Clarithromycin 9-Oxime exerts its effects by binding to the bacterial 50S ribosomal subunit, inhibiting protein synthesis. This action interferes with amino acid translocation during translation and protein assembly, leading to the bacteriostatic or bactericidal effects of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Clarithromycin 9-Oxime is unique due to its specific structural modifications, which enhance its stability and antibacterial activity compared to its parent compound, erythromycin. Its ability to serve as an intermediate in the synthesis of various bioactive macrolides further highlights its significance .

Properties

Molecular Formula

C38H70N2O13

Molecular Weight

763.0 g/mol

IUPAC Name

(3S,4R,5R,6S,7S,9S,10E,11R,12S,13R,14S)-6-[(2R,3S,4R,6S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

InChI

InChI=1S/C38H70N2O13/c1-15-26-38(10,45)31(42)21(4)28(39-46)19(2)17-37(9,48-14)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-36(8,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3/b39-28+/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m0/s1

InChI Key

MWBJRTBANFUBOX-VNOQDTMYSA-N

Isomeric SMILES

CC[C@H]1[C@]([C@H]([C@@H](/C(=N/O)/[C@H](C[C@]([C@H]([C@@H]([C@H]([C@@H](C(=O)O1)C)O[C@@H]2C[C@]([C@@H]([C@H](O2)C)O)(C)OC)C)O[C@@H]3[C@H]([C@@H](C[C@@H](O3)C)N(C)C)O)(C)OC)C)C)O)(C)O

Canonical SMILES

CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O

Origin of Product

United States

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